Dodecanamide, N-(aminocarbonyl)-
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Overview
Description
Dodecanamide, N-(aminocarbonyl)-, also known as lauramide, is an organic compound with the molecular formula C12H25NO. It is a derivative of dodecanoic acid (lauric acid) and is characterized by the presence of an amide group. This compound is commonly used in various industrial applications due to its surfactant properties and is also of interest in scientific research for its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanamide, N-(aminocarbonyl)- can be synthesized through the reaction of dodecanoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of dodecanoyl chloride, which reacts with ammonia to form the desired amide. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of dodecanamide, N-(aminocarbonyl)- often involves the use of large-scale reactors where dodecanoic acid is reacted with ammonia or an amine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting amide is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Dodecanamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable emulsions.
Industry: It is used in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of dodecanamide, N-(aminocarbonyl)- involves its interaction with biological membranes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
Similar Compounds
Dodecanamide: Similar in structure but lacks the aminocarbonyl group.
Lauric acid: The parent compound from which dodecanamide, N-(aminocarbonyl)- is derived.
N-isobutyldodecanamide: Another derivative with different substituents on the amide group.
Uniqueness
Dodecanamide, N-(aminocarbonyl)- is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other similar compounds .
Properties
CAS No. |
5657-21-6 |
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Molecular Formula |
C13H26N2O2 |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-carbamoyldodecanamide |
InChI |
InChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12(16)15-13(14)17/h2-11H2,1H3,(H3,14,15,16,17) |
InChI Key |
WPXLVFJLKUOCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(=O)N |
Origin of Product |
United States |
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